molecular formula C30H48O4 B1647498 Retigeric acid A CAS No. 35591-41-4

Retigeric acid A

Número de catálogo: B1647498
Número CAS: 35591-41-4
Peso molecular: 472.7 g/mol
Clave InChI: CDJHWSUBFSVZDX-ORFZOPCBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Retigeric acid A is a unique pentacyclic sesterterpene compound that was first isolated from the lichen species Lobaria retigera in 1965 . This compound is characterized by its complex structure, which includes eight stereogenic centers and three quaternary carbon centers. This compound has garnered significant interest due to its potential biological activities and challenging synthetic routes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of retigeric acid A has been a subject of extensive research. One notable synthetic route involves the use of intramolecular Pauson-Khand reactions to construct the core structure of the compound . The synthesis begins with the formation of the D and E rings, followed by the construction of the A and B rings. Key steps include the use of platinum-catalyzed 5-exo-dig Conia-ene cyclization and Prins cyclization to form the trans-hydrindane skeleton .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to the complexity of its synthesis. Most research focuses on laboratory-scale synthesis, which involves multiple steps and precise control of reaction conditions to achieve the desired stereochemistry.

Análisis De Reacciones Químicas

1.2. Intramolecular Pauson–Khand Reactions (2021)

A 2021 approach utilized two intramolecular Pauson–Khand reactions (IMPKRs) :

  • The first IMPKR constructed the D/E ring system (triquinane subunit).

  • The second IMPKR formed the A/B rings and established the C6a quaternary center with high diastereoselectivity .

Key Features

  • Stereochemical control at six chiral centers via substrate preorganization.

  • Yield for the second IMPKR: 48% .

2.1. Pt-Catalyzed Conia-Ene Cyclization

A 2023 enantioselective synthesis featured:

  • Pt-catalyzed 5-exo-dig Conia-ene cyclization to establish the C-10 quaternary center (D/E ring) .

  • Prins cyclization to build the trans-hydrindane backbone (A/B ring) .

  • Fe-mediated radical cyclization (5-endo-trig) for vicinal quaternary centers (C ring) .

Key Data

StepReaction TypeCatalyst/ConditionsOutcome
1Conia-ene cyclizationPt catalyst, enolyne substrateC-10 quaternary center installed
2Prins cyclizationDiastereoselective conditionstrans-Hydrindane formed
3Radical cyclizationFe-mediated HATVicinal quaternary centers

2.2. Reductive Skeletal Rearrangement (2023)

Another 2023 synthesis leveraged a reductive skeletal rearrangement cascade to assemble angular triquinane subunits. Key steps included:

  • ODI-[5 + 2] cycloaddition/pinacol rearrangement for ring expansion .

  • Wolff ring contraction and HAT reduction for stereochemical control .

Efficiency Metrics

3.1. Biosynthetic Relevance

Density functional theory (DFT) studies clarified the biosynthetic carbocation cascade:

  • Route 2 (A → E → B → C/D cyclization) is thermodynamically favored (ΔG‡ ≤ 9.2 kcal/mol) and aligns with labeling experiments .

  • Steric inversion at C3 is kinetically disfavored in alternative pathways .

Energy Profile Comparison

PathwayActivation Barrier (kcal/mol)Stereochemical Outcome
Route 1>37 (steric inversion step)Incorrect stereochemistry
Route 2≤9.2Correct angular triquinane

Comparative Analysis of Synthetic Approaches

StrategyKey ReactionStereochemical ControlYield EfficiencyReference
Early racemic synthesis[2+2] Cycloaddition, Corey–SeebachModerate47–80%
IMPKR-based synthesisIntramolecular Pauson–Khand reactionsHigh48% (key step)
Asymmetric synthesis (2023)Conia-ene/Prins/radical cyclizationExcellentNot reported
Reductive rearrangementODI-[5 + 2] cycloaddition, Wolff contractionHighConcise route

Aplicaciones Científicas De Investigación

Antifungal Activity

Retigeric acid A has been studied for its antifungal properties, particularly against Candida albicans. Research indicates that RAA exhibits significant antifungal activity, especially when used in combination with azole antifungals.

  • Mechanism of Action : RAA enhances the accumulation of reactive oxygen species (ROS) in fungal cells, leading to cell death. It also disrupts ergosterol synthesis, a crucial component of fungal cell membranes, thereby increasing the efficacy of azole drugs .
  • Synergistic Effects : In vitro studies demonstrate that RAA can reduce the minimum inhibitory concentration (MIC) of azoles against resistant strains of C. albicans by up to 1000-fold. This suggests that RAA can restore sensitivity to azole antifungals in resistant strains .
Study Combination Effect on MIC Notes
RAA + FluconazoleDecreased by >1000-foldEffective against resistant strains
RAA + ItraconazoleSignificant synergy observedEnhanced antifungal activity

Antitumor Activity

This compound has shown promising results in cancer research, particularly in prostate cancer.

  • Mechanism of Action : RAA promotes apoptosis in cancer cells through modulation of key signaling pathways, including the NF-κB pathway. It inhibits the phosphorylation and nuclear translocation of NF-κB subunits, leading to reduced expression of anti-apoptotic proteins .
  • Combination Therapy : Studies have demonstrated that RAA enhances the efficacy of conventional chemotherapeutics like cisplatin. By impairing DNA damage repair mechanisms and activating pro-apoptotic pathways, RAA significantly increases the sensitivity of cancer cells to treatment .
Study Cancer Type Combination Therapy Mechanism
Prostate CancerRAA + CisplatinInhibition of DNA repair
Prostate CancerRAA aloneSuppression of NF-κB signaling

Mitophagy Induction

Recent studies suggest that this compound may induce mitophagy through oxidative stress mechanisms.

  • Research Findings : RAA has been shown to induce mitophagy in cancer cells, which may contribute to its antitumor effects. By promoting mitochondrial dysfunction and subsequent autophagic degradation, RAA can enhance apoptosis in cancer cells .

Potential as a Therapeutic Agent

The diverse applications of this compound indicate its potential as a therapeutic agent across various medical fields.

  • Future Research Directions : Ongoing studies aim to further elucidate the mechanisms underlying the pharmacological effects of RAA and explore its potential in treating other diseases beyond fungal infections and cancers.

Comparación Con Compuestos Similares

    Retigeric acid B: Another member of the retigeric acid family with similar structural features.

    Crinipellins: A group of sesterterpenes with related structures and biological activities.

    Silphinenes: Compounds with a similar carbon skeleton but different functional groups.

Actividad Biológica

Retigeric acid A (RAA), a compound derived from the lichen Lobaria kurokawae, has garnered attention for its diverse biological activities, particularly in the fields of antifungal and anticancer research. This article aims to provide a comprehensive overview of the biological activity of RAA, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is classified as a pentacyclic triterpenoid. It shares structural similarities with retigeric acid B (RAB), which has been more extensively studied. The chemical structure of RAA contributes to its bioactivity, influencing its interaction with biological targets.

RAA exhibits significant antifungal properties, particularly against Candida albicans. Research indicates that RAA inhibits the yeast-to-hyphal transition, a critical virulence factor in fungal infections. This inhibition occurs through modulation of the Ras1-cAMP-Efg1 signaling pathway, leading to decreased intracellular cAMP levels and reduced filamentation .

Synergistic Effects with Azoles

Studies have demonstrated that RAA can enhance the efficacy of azole antifungals. When combined with drugs such as fluconazole, RAA showed synergistic effects, leading to increased antifungal activity against resistant strains of C. albicans. This synergy is attributed to RAA's ability to inhibit efflux pump activity and target ergosterol biosynthesis .

Combination Effect Strain Tested
RAA + FluconazoleSynergistic effectAzole-resistant strains
RAA + KetoconazoleSynergistic effectVarious clinical isolates
RAA + ItraconazoleSynergistic effectMultiple resistant strains

Inhibition of Cancer Cell Proliferation

This compound has shown promise as an anticancer agent, particularly in prostate cancer cells. Research indicates that RAA induces apoptosis and inhibits cell growth by suppressing the nuclear factor-κB (NF-κB) signaling pathway. This effect is significant in both in vitro and in vivo studies .

Enhancement of Chemotherapeutic Efficacy

RAA has been found to enhance the sensitivity of cancer cells to chemotherapeutic agents, such as cisplatin. The combination treatment leads to a synergistic increase in cytotoxicity, primarily through mechanisms involving DNA damage response suppression and activation of apoptotic pathways .

Case Studies and Research Findings

  • Antifungal Activity Against Candida albicans : A study demonstrated that RAA significantly inhibited the filamentation of C. albicans, leading to prolonged survival in nematode models infected with this pathogen .
  • Synergistic Antifungal Mechanisms : In vitro studies revealed that RAA combined with azoles resulted in enhanced antifungal activity by targeting ergosterol biosynthesis and inhibiting drug efflux mechanisms .
  • Antitumor Efficacy : In prostate cancer cell lines, RAA treatment resulted in a marked reduction in cell viability and induction of apoptosis, confirming its potential as an anticancer agent .

Propiedades

IUPAC Name

(3R,3aR,5aR,5bR,7aR,8S,9R,10R,11aS,13aS,13bR)-9,10-dihydroxy-3a,5a,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17(2)18-8-10-22-26(18,3)14-15-28(5)20-9-11-23-27(4,19(20)12-13-29(22,28)6)16-21(31)24(32)30(23,7)25(33)34/h12,17-18,20-24,31-32H,8-11,13-16H2,1-7H3,(H,33,34)/t18-,20+,21-,22-,23-,24+,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJHWSUBFSVZDX-ORFZOPCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retigeric acid A
Reactant of Route 2
Retigeric acid A
Reactant of Route 3
Retigeric acid A
Reactant of Route 4
Retigeric acid A
Reactant of Route 5
Retigeric acid A
Reactant of Route 6
Retigeric acid A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.